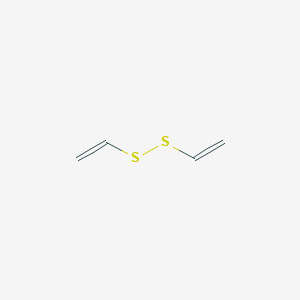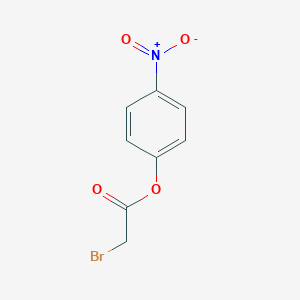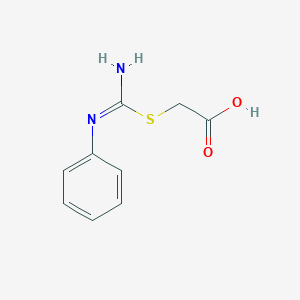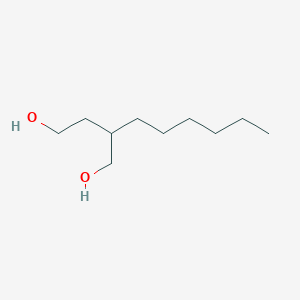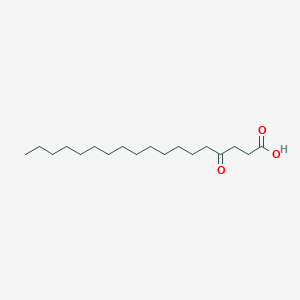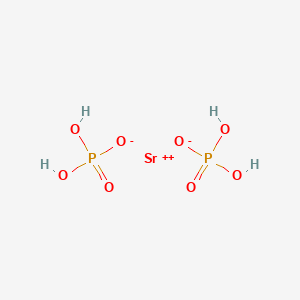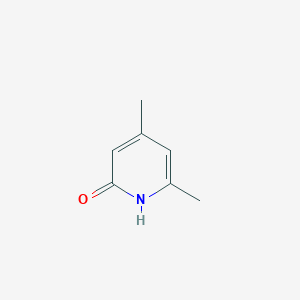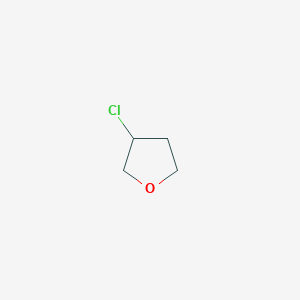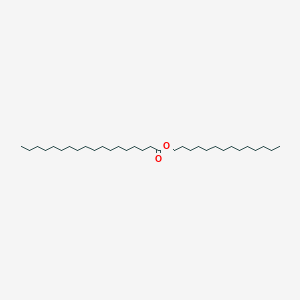![molecular formula C9H15NO B094265 2-氮杂螺[4.5]癸烷-1-酮 CAS No. 1005-85-2](/img/structure/B94265.png)
2-氮杂螺[4.5]癸烷-1-酮
描述
2-Azaspiro[4.5]decan-1-one is a spirocyclic compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The structure of 2-Azaspiro[4.5]decan-1-one features a spiro linkage between a cyclohexane ring and a five-membered lactam ring, which is a cyclic amide. This unique structure has been the subject of various synthetic strategies and has been incorporated into a variety of derivatives with diverse biological activities.
Synthesis Analysis
The synthesis of 2-Azaspiro[4.5]decan-1-one derivatives has been achieved through various methods. One approach involves a tandem synthesis method that includes Tf2O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization, leading to structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones . Another method utilizes a three-component condensation of trimethoxybenzene with isobutyric aldehyde and nitriles, resulting in substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones . Additionally, an organocatalytic enantioselective Michael addition has been developed for the synthesis of chiral 1-azaspiro[4.5]decan-6-one, a building block for natural alkaloids .
Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.5]decan-1-one and its derivatives is characterized by the presence of a spiro linkage, which significantly influences the compound's reactivity and physical properties. The spirocyclic framework provides a rigid scaffold that can be functionalized to yield a variety of derivatives with potential biological activity.
Chemical Reactions Analysis
2-Azaspiro[4.5]decan-1-one derivatives have been utilized in various chemical reactions to produce compounds with potential pharmacological applications. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives involved a metal-catalyzed oxidative cyclization, and these derivatives exhibited moderate to potent anticancer activity against several cancer cell lines . Moreover, the Knoevenagel reaction has been employed to synthesize 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones, which showed significant antibacterial and antitubercular activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Azaspiro[4.5]decan-1-one derivatives are influenced by the spirocyclic structure and the substituents attached to it. These properties have been explored in the context of their anticonvulsant activity, where the lipophilicity of the compounds was determined using RP-HPLC methods . Additionally, the lack of cholinergic effects in a series of 8-substituted-2-oxo-8-azaspiro(4,5)decan-1-ones was attributed to their molecular conformation, highlighting the importance of three-dimensional structure in determining biological activity .
科学研究应用
加巴喷丁杂质分析
2-氮杂螺[4.5]癸烷-1-酮在加巴喷丁中被称为杂质 A . 它通过溶液中的分子内环化形成 . 其形成速率取决于多晶型修饰、温度、湿度、粉碎速率以及某些赋形剂的存在等因素 . 由于其毒性,重要的是要测量加巴喷丁药物和物质中其含量 .
qNMR 光谱法
已经开发了一种 1H qNMR 测试程序,用于识别和量化加巴喷丁活性药物成分 (API) 和加巴喷丁产品中存在的杂质 A . 验证研究有助于确定定量限并评估该程序的线性、准确性、重复性、中间精密度、特异性和稳健性 <a aria-label="2: 已经开发了一种 1H qNMR 测试程序,用于识别和量化加巴喷丁活性药物成分 (API) 和加巴喷丁产品中存在的杂质 A12" data-citationid="a7e573da-6fa5-9bcd-9472-61791c733971-28" h="ID=SERP,5015.1" href="https://www.proquest.com/scholarly-journals/development-
作用机制
Target of Action
The primary target of 2-Azaspiro[4A structurally similar compound, 2,8-diazaspiro[45]decan-1-one, has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key form of programmed necrotic cell death and is considered a significant driver of various inflammatory diseases .
Mode of Action
The exact mode of action of 2-Azaspiro[4It’s worth noting that the structurally similar compound, 2,8-diazaspiro[45]decan-1-one, inhibits RIPK1, thereby blocking the activation of the necroptotic pathway .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[4Given the structural similarity to 2,8-diazaspiro[45]decan-1-one, it may influence the necroptotic pathway by inhibiting RIPK1 .
Pharmacokinetics
The pharmacokinetic properties of 2-Azaspiro[4It’s known that the rate of formation of a similar compound, impurity a, from crystalline gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .
Result of Action
The molecular and cellular effects of 2-Azaspiro[4A structurally similar compound, 2,8-diazaspiro[45]decan-1-one, has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also demonstrated significant anti-necroptotic action in the U937 cell necroptosis model .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azaspiro[4It’s known that the formation rate of a similar compound, impurity a, from crystalline gabapentin depends on factors such as polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .
未来方向
The future directions for the research on 2,8-diazaspiro[4.5]decan-1-one derivatives involve further structural optimization . For instance, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Moreover, compound 48 is suggested to be developed as a clinical candidate due to its selective dual TYK2/JAK inhibitor properties .
属性
IUPAC Name |
2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-9(6-7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFAPXBVNFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648592 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005-85-2 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one in material science?
A1: The research highlights the successful synthesis of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one (4) and its subsequent polymerization. [] This monomer's structure, featuring both a vinyl group and a bicyclic ring system, makes it a promising candidate for creating novel polymers. When copolymerized with N,N′-diethylacrylamide, the resulting material exhibits water solubility and thermosensitive properties. [] This suggests potential applications in areas such as drug delivery systems, where temperature-responsive polymers can control the release of pharmaceuticals. Further research is needed to fully explore and exploit the unique properties of polymers derived from this monomer.
Q2: How does the structure of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one influence its polymerization behavior?
A2: The presence of the vinyl group in 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one enables it to undergo free radical polymerization. [] The reactivity of this vinyl group, and thus the polymerization kinetics, might be influenced by the adjacent bicyclic ring system. This could affect the molecular weight, polydispersity, and ultimately, the properties of the resulting polymers. Further investigation into the polymerization kinetics and the relationship between polymer structure and properties would provide valuable insights for tailoring materials with specific characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

